molecular formula C19H33N3O4 B2588484 Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate CAS No. 1803560-82-8

Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2588484
CAS No.: 1803560-82-8
M. Wt: 367.49
InChI Key: NYBUDLBLERJVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate: is a complex organic compound with a molecular formula of C19H33N3O4 and a molecular weight of 367.48 g/mol . This compound is characterized by the presence of a piperazine ring, a piperidine ring, and an oxane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 1-(oxan-4-yl)-2-oxopiperidine under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new therapeutic agents targeting various diseases .

Medicine: In medicine, this compound is explored for its potential use in drug formulations. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable in the manufacture of various products .

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine and piperidine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate is unique due to its combination of piperazine, piperidine, and oxane rings. This structure provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)16-5-4-8-22(17(16)23)15-6-13-25-14-7-15/h15-16H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBUDLBLERJVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCN(C2=O)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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